molecular formula C14H16ClN3O2S B2575487 3-chloro-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide CAS No. 2034489-05-7

3-chloro-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide

Katalognummer: B2575487
CAS-Nummer: 2034489-05-7
Molekulargewicht: 325.81
InChI-Schlüssel: ODZZMRUXNRQQMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzenesulfonamide core substituted with a 3-chloro-2-methyl group, linked to a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine moiety.

Eigenschaften

IUPAC Name

3-chloro-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2S/c1-10-13(15)3-2-4-14(10)21(19,20)17-11-6-8-18-12(9-11)5-7-16-18/h2-5,7,11,17H,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZZMRUXNRQQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NC2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-chloro-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide , identified by its CAS number 149978-57-4, has garnered attention in recent pharmacological research due to its diverse biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • A chloromethyl group at the 3-position.
  • A tetrahydropyrazolo moiety linked to a benzenesulfonamide structure.
  • Molecular formula: C17H15ClN4O2S.
  • Molecular weight: 365.84 g/mol.

Research indicates that this compound exhibits potent inhibitory activity against various biological targets:

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition :
    • The compound has been shown to inhibit DHODH, an enzyme critical in the de novo pyrimidine synthesis pathway. This inhibition is significant for its potential use in immunosuppressive therapies and treatment of viral infections. In vitro assays demonstrated that it outperformed established DHODH inhibitors such as brequinar and teriflunomide in terms of potency .
  • Anti-inflammatory Activity :
    • The compound has been evaluated for its anti-inflammatory properties through various assays measuring cytokine release and COX enzyme inhibition. It demonstrated significant inhibition of COX-1 and COX-2 enzymes, which are pivotal in mediating inflammatory responses .
  • Antimicrobial Activity :
    • Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis or function .

Biological Activity Summary Table

Activity TypeMechanism of ActionReference
DHODH InhibitionInhibits enzyme involved in pyrimidine synthesis
Anti-inflammatoryInhibits COX enzymes (COX-1 and COX-2)
AntimicrobialPotential disruption of cell wall synthesis

Case Studies and Research Findings

  • Immunosuppressive Effects :
    • A study evaluated the compound's efficacy in a model of autoimmune disease where it significantly reduced disease severity by modulating immune responses through DHODH inhibition .
  • Analgesic Properties :
    • In animal models, the compound exhibited analgesic effects comparable to those of known analgesics such as celecoxib, suggesting a dual role as both an anti-inflammatory and analgesic agent .
  • Toxicity Profile :
    • Toxicological assessments indicate that the compound has a favorable safety profile with an LD50 greater than 2000 mg/kg in murine models, indicating low acute toxicity .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer properties of sulfonamide derivatives similar to 3-chloro-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide. For instance, a series of related compounds demonstrated cytotoxic activity against human cancer cell lines such as HCT-116, HeLa, and MCF-7. The most active derivatives showed IC50 values below 100 μM and induced apoptosis in these cell lines by altering mitochondrial membrane potential and increasing phosphatidylserine translocation .

Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Research indicates that sulfonamides can inhibit enzymes like α-glucosidase and acetylcholinesterase. These enzymes are significant targets for treating conditions such as Type 2 diabetes mellitus and Alzheimer's disease. In vitro studies have shown that newly synthesized sulfonamides exhibit promising inhibitory effects on these enzymes .

Agricultural Applications

Herbicidal Activity
this compound has been investigated for its herbicidal properties. Similar compounds have been reported to act as protoporphyrinogen oxidase inhibitors, making them effective against various weeds. The structural characteristics of this compound align with known herbicides that target specific biochemical pathways in plants .

Synthesis and Structural Insights

Synthetic Pathways
The synthesis of compounds like this compound typically involves multi-step reactions starting from readily available precursors. The process may include the formation of the tetrahydropyrazolo[1,5-a]pyridine core followed by sulfonation and chlorination steps to achieve the desired molecular structure.

Case Studies

Study Focus Findings
Study on Anticancer Activity Anticancer properties of sulfonamide derivativesIdentified several derivatives with IC50 < 100 μM against cancer cell lines
Enzyme Inhibition Research Inhibition of α-glucosidase and acetylcholinesteraseDemonstrated significant inhibitory effects relevant for diabetes and Alzheimer's treatment
Herbicidal Activity Assessment Efficacy as a herbicideShowed potential as a protoporphyrinogen oxidase inhibitor in weed management

Vergleich Mit ähnlichen Verbindungen

Structural Modifications in the Sulfonamide Core

The target compound’s 3-chloro-2-methylbenzenesulfonamide group distinguishes it from analogs with bulkier or more polar substituents:

Compound Name Core Structure Substituents Biological Target Key Properties
Target Compound Benzenesulfonamide 3-Cl, 2-CH₃ Not explicitly stated (inferred kinase/protease) Moderate lipophilicity (Cl/CH₃ balance)
3-(5-Chloronaphthalene-1-sulfonamido)-2-(2-hydroxyethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-5-ium chloride () Naphthalenesulfonamide 5-Cl, 2-hydroxyethyl Undisclosed High lipophilicity (naphthalene), polar hydroxyethyl group enhances solubility
N,N-Dimethyl-4-[(6R)-6-methyl-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl]benzenesulfonamide () Benzenesulfonamide N,N-dimethyl, pyrrolopyridine PI3K alpha/ATR (cancer therapy) Enhanced binding affinity (pyrrolopyridine), dimethyl groups improve metabolic stability

Key Observations :

  • The chloronaphthalene group in increases steric bulk and aromatic interactions but may reduce solubility compared to the target compound’s simpler benzene ring.
  • The pyrrolopyridine substituent in ’s compound enables π-π stacking in kinase active sites, a feature absent in the target compound .

Variations in the Pyrazolo-Pyridine/Pyrazine Core

Modifications to the fused pyrazolo-heterocycle influence conformational flexibility and target engagement:

Compound Name Core Heterocycle Additional Substituents Biological Relevance
Target Compound 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine None (basic scaffold) Potential protease/kinase inhibition (structural analogy)
N-(2-chlorobenzyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide () Pyrazolo[1,5-a]pyrimidine 7-CF₃, 2-chlorobenzyl Undisclosed (CF₃ enhances metabolic stability)
5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine () Pyrazolo[1,5-a]pyrimidine 7-CF₃, 1,3-dimethylpyrazole Undisclosed (pyrazole adds hydrogen-bonding potential)

Key Observations :

  • The trifluoromethyl (CF₃) group in and improves metabolic stability and electronegativity, whereas the target compound lacks such substituents.
  • Pyrazolo-pyrimidine cores () offer additional hydrogen-bonding sites compared to pyrazolo-pyridine in the target compound.

Q & A

Q. What are the optimal synthetic routes for preparing 3-chloro-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide, and how can reaction yields be improved?

Methodological Answer: The synthesis of pyrazolo[1,5-a]pyridine derivatives typically involves condensation reactions between sulfonamide precursors and heterocyclic amines. For example, describes using sodium salts of intermediates (e.g., 5-benzofuran-2-yl-3-hydroxypropenone) with amines under reflux conditions. To optimize yields:

  • Use acetic anhydride/acetic acid as a solvent system to enhance reactivity (reflux for 2–12 hours) .
  • Introduce fused sodium acetate as a catalyst to accelerate cyclization .
  • Purify via crystallization from DMF/water or ethanol to remove unreacted starting materials .

Q. What spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer:

  • IR Spectroscopy : Identify functional groups like sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and pyrazole NH (3100–3300 cm⁻¹) .
  • NMR : Use DMSO-d₆ for solubility. Key signals include:
    • Pyrazole protons (δ 7.0–8.5 ppm for aromatic protons) .
    • Methyl groups (δ 2.2–2.4 ppm) .
  • Mass Spectrometry : Confirm molecular weight with ESI-MS or EI-MS (e.g., m/z 386 [M⁺] for similar compounds) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to bacterial enzymes like acps-pptase?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions between the sulfonamide group and the enzyme’s active site. Focus on hydrogen bonding with catalytic residues (e.g., Ser/Thr in acps-pptase) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-enzyme complex. Analyze RMSD and binding free energy (MM/PBSA) .
  • QSAR : Correlate substituent effects (e.g., chloro vs. trifluoromethyl groups) with inhibitory activity using datasets from PubChem .

Q. What experimental strategies resolve contradictions in reported biological activity data for pyrazolo[1,5-a]pyridine derivatives?

Methodological Answer:

  • Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .
  • Enzyme Assays : Compare inhibition of acps-pptase under standardized conditions (pH 6.5 buffer, 25°C) to minimize variability .
  • Meta-Analysis : Aggregate data from PubChem and peer-reviewed studies to identify outliers or confounding factors (e.g., solvent effects) .

Q. How can environmental fate studies be designed to evaluate the persistence of this compound in aquatic systems?

Methodological Answer:

  • Photolysis Experiments : Expose the compound to UV light (λ = 254 nm) in simulated water (pH 7.4) and monitor degradation via HPLC .
  • Biodegradation Assays : Use OECD 301F protocol with activated sludge to measure biological oxygen demand (BOD) over 28 days .
  • Partition Coefficients : Calculate logP (e.g., XlogP ≈ 3) to predict bioaccumulation potential .

Contradictions and Validation

Q. Why do synthetic yields vary significantly when using different heterocyclic amines in pyrazolo[1,5-a]pyridine synthesis?

Methodological Answer:

  • Steric Effects : Bulky amines (e.g., 4,5,6,7-tetrahydro variants) may hinder cyclization. Use microwave-assisted synthesis to reduce reaction time and improve yields .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines compared to acetic acid .

Q. How can researchers validate the purity of intermediates when scaling up synthesis?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (acetonitrile/water gradient) to detect impurities >0.1% .
  • Elemental Analysis : Match experimental C/H/N values to theoretical calculations (e.g., ±0.3% tolerance) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal contact .
  • Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.